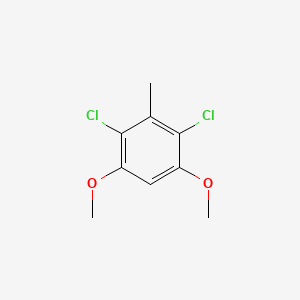

2,4-Dichloro-1,5-dimethoxy-3-methylbenzene

Description

Properties

IUPAC Name |

2,4-dichloro-1,5-dimethoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZVDWNVKZQTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a proposed synthetic pathway for 2,4-dichloro-1,5-dimethoxy-3-methylbenzene, a molecule of interest for various research and development applications. Due to the absence of a directly published synthesis route, this guide outlines a plausible and scientifically sound two-step approach starting from commercially available precursors. The methodologies are based on established organic chemistry principles and analogous reactions found in the literature.

Proposed Synthesis Pathway

The proposed synthesis commences with the methylation of orcinol to form 3,5-dimethoxytoluene, which is then subjected to electrophilic dichlorination to yield the target compound, this compound. The methoxy and methyl groups of the intermediate are activating and ortho-, para-directing, which facilitates the selective introduction of chlorine atoms at the desired positions.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethoxytoluene from Orcinol (Methylation)

This procedure details the methylation of the dihydroxy groups of orcinol to form the corresponding dimethoxy ether. The use of dimethyl carbonate is a greener alternative to traditional methylating agents like dimethyl sulfate.[1][2][3][4]

Reaction:

Orcinol + 2 (CH₃)₂CO₂ --(K₂CO₃, TBAB)--> 3,5-Dimethoxytoluene

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Orcinol | 124.14 | 10.0 g | 0.0806 |

| Dimethyl carbonate (DMC) | 90.08 | 100 mL | - |

| Potassium carbonate (K₂CO₃), anhydrous | 138.21 | 22.3 g | 0.161 |

| Tetrabutylammonium bromide (TBAB) | 322.37 | 2.6 g | 0.0081 |

| Ethyl acetate | - | 200 mL | - |

| Saturated NaCl solution | - | 50 mL | - |

| Anhydrous Na₂SO₄ | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add orcinol (10.0 g, 0.0806 mol), dimethyl carbonate (100 mL), potassium carbonate (22.3 g, 0.161 mol), and tetrabutylammonium bromide (2.6 g, 0.0081 mol).

-

Heat the reaction mixture to 90-100°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (approximately 5-6 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with saturated NaCl solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 3,5-dimethoxytoluene as a colorless oil.

Expected Yield: Based on similar methylation reactions of phenols, the expected yield is high, in the range of 90-99%.[4]

Step 2: Synthesis of this compound (Dichlorination)

This protocol describes the electrophilic chlorination of the activated aromatic ring of 3,5-dimethoxytoluene using sulfuryl chloride. The reaction is expected to be highly regioselective due to the directing effects of the substituents.[5][6][7][8][9]

Reaction:

3,5-Dimethoxytoluene + 2 SO₂Cl₂ --(FeCl₃, Diphenyl sulfide)--> this compound

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethoxytoluene | 152.19 | 10.0 g | 0.0657 |

| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 9.7 mL (16.0 g) | 0.118 |

| Anhydrous Iron(III) chloride (FeCl₃) | 162.20 | 0.5 g | 0.0031 |

| Diphenyl sulfide | 186.28 | 0.5 mL | - |

| Dichloromethane (DCM) | - | 100 mL | - |

| 1 M Sodium bicarbonate solution | - | 50 mL | - |

| Saturated NaCl solution | - | 50 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethoxytoluene (10.0 g, 0.0657 mol) in dichloromethane (100 mL).

-

Add iron(III) chloride (0.5 g, 0.0031 mol) and diphenyl sulfide (0.5 mL) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add sulfuryl chloride (9.7 mL, 0.118 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by slowly adding 50 mL of 1 M sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with saturated NaCl solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to obtain this compound.

Expected Yield: Based on a similar chlorination of 3,5-xylenol, a high yield of the dichlorinated product is anticipated, likely in the range of 80-90%.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis.

| Parameter | Step 1: Methylation | Step 2: Dichlorination |

| Starting Material | Orcinol | 3,5-Dimethoxytoluene |

| Product | 3,5-Dimethoxytoluene | This compound |

| Molecular Formula | C₉H₁₂O₂ | C₉H₁₀Cl₂O₂ |

| Molar Mass ( g/mol ) | 152.19 | 221.08 |

| Typical Reagents | Dimethyl carbonate, K₂CO₃, TBAB | Sulfuryl chloride, FeCl₃, Diphenyl sulfide |

| Typical Solvent | Dimethyl carbonate | Dichloromethane |

| Reaction Temperature | 90-100°C | 0°C to Room Temperature |

| Reaction Time | 5-6 hours | 3-4 hours |

| Expected Yield | 90-99% | 80-90% |

| Purification Method | Vacuum distillation | Column chromatography/Recrystallization |

Product Characterization (Predicted)

As no experimental spectroscopic data for this compound is readily available, the following are predicted ¹H and ¹³C NMR chemical shifts based on additive rules and analysis of similar structures.

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.0 | s | 1H | Ar-H |

| ~ 3.8 - 3.9 | s | 6H | 2 x -OCH₃ |

| ~ 2.3 - 2.4 | s | 3H | -CH₃ |

Predicted ¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 158 | C-OCH₃ |

| ~ 130 - 135 | C-Cl |

| ~ 125 - 130 | C-CH₃ |

| ~ 110 - 115 | C-H |

| ~ 55 - 60 | -OCH₃ |

| ~ 15 - 20 | -CH₃ |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a single synthesis step, from reaction setup to product purification and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 6. pure.psu.edu [pure.psu.edu]

- 7. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene

Disclaimer: The compound 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene is not a commercially available or extensively studied chemical. As such, the following technical guide is a compilation of estimated data based on the known physicochemical properties of structurally analogous compounds and established principles of organic chemistry. The experimental protocols provided are hypothetical and would require optimization for practical application.

Chemical Structure and Identity

This compound is a polysubstituted aromatic compound. Its structure consists of a benzene ring substituted with two chlorine atoms, two methoxy groups, and one methyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀Cl₂O₂ |

| Molecular Weight | 221.08 g/mol |

| Canonical SMILES | COC1=C(C(=C(C=C1Cl)OC)C)Cl |

| InChI Key | (Predicted) |

Estimated Physicochemical Properties

The physicochemical properties of this compound have been estimated based on data from related compounds such as dichlorotoluenes, dimethoxybenzenes, and other polychlorinated aromatic ethers.

| Property | Estimated Value | Notes |

| Appearance | Colorless to pale yellow solid or oil | Many substituted aromatic ethers are solids or high-boiling liquids at room temperature[1]. |

| Melting Point | 40 - 70 °C | The melting point is influenced by the substitution pattern, which affects crystal lattice packing. |

| Boiling Point | > 250 °C | Increased substitution and molecular weight lead to a higher boiling point compared to simpler analogs like dichlorotoluene (b.p. ~200 °C)[2]. |

| Solubility | Insoluble in water. Soluble in common organic solvents such as ethanol, diethyl ether, acetone, and chlorinated solvents. | The hydrophobic nature of the chlorinated and methylated benzene ring dominates its solubility profile. |

| Density | ~1.3 g/cm³ | Estimated based on the densities of related chlorinated and methoxylated benzene derivatives. |

Proposed Synthetic Pathway

A plausible synthetic route for this compound could start from a commercially available substituted phenol, such as 3,5-dichloro-4-methylphenol. This pathway involves methylation of the hydroxyl group followed by regioselective methoxylation of the aromatic ring.

Caption: Proposed multi-step synthesis of this compound.

-

Step 1: Methylation of 3,5-Dichloro-4-methylphenol.

-

To a solution of 3,5-dichloro-4-methylphenol (1 eq.) in acetone, add anhydrous potassium carbonate (3 eq.).

-

Add dimethyl sulfate (1.5 eq.) dropwise to the stirred suspension.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1,3-dichloro-2-methoxy-4-methylbenzene. Purify by column chromatography if necessary.

-

-

Subsequent Steps (Nitration, Reduction, Diazotization, Hydroxylation, and final Methylation):

-

The subsequent steps would involve standard procedures for electrophilic aromatic substitution to introduce a second oxygen functionality. For instance, nitration followed by reduction to an amine, then a Sandmeyer reaction to introduce a hydroxyl group, and a final methylation step. Each of these steps would require careful optimization of reaction conditions and purification of intermediates. A general procedure for methoxylation of a fluoroarene involves reacting it with sodium methoxide in DMF at elevated temperatures.[3]

-

Predicted Spectroscopic Data

The chemical shifts in ¹H and ¹³C NMR are influenced by the electronic effects of the substituents on the aromatic ring. Methoxy groups are electron-donating through resonance, while chloro groups are electron-withdrawing through induction but weakly electron-donating through resonance. The methyl group is weakly electron-donating.

References

Mass Spectrometry Analysis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene: A Technical Guide

Introduction

2,4-Dichloro-1,5-dimethoxy-3-methylbenzene is a substituted aromatic compound of interest in various chemical and pharmaceutical research areas. Mass spectrometry is a critical analytical technique for the identification and quantification of such molecules. This guide provides a comprehensive overview of the expected mass spectral behavior of this compound and outlines a general experimental workflow for its analysis. The content is structured to aid in method development and data interpretation for researchers working with this and related compounds.

Predicted Mass Spectral Data

Due to the absence of a publicly available mass spectrum for this compound, this section presents data from structurally analogous compounds to infer its fragmentation behavior. The primary analogs considered are 2,4-dichloro-1-methylbenzene and 1,2-dimethoxy-3,5-dichloro-benzene.

Table 1: Mass Spectral Data of 2,4-Dichloro-1-methylbenzene (2,4-Dichlorotoluene)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 160 | 20 | [M]+ (Molecular Ion with 35Cl, 35Cl) |

| 162 | 14 | [M+2]+ (Molecular Ion with 35Cl, 37Cl) |

| 125 | 100 | [M-Cl]+ |

| 127 | 32 | [M-Cl+2]+ |

| 89 | 17 | [C7H5]+ |

Data sourced from NIST WebBook and other publicly available spectral data.[1][2][3][4]

Table 2: Mass Spectral Data of 1,2-Dimethoxy-3,5-dichloro-benzene

| m/z | Relative Intensity (%) | Proposed Fragment |

| 206 | 100 | [M]+ (Molecular Ion with 35Cl, 35Cl) |

| 208 | 65 | [M+2]+ (Molecular Ion with 35Cl, 37Cl) |

| 191 | 80 | [M-CH3]+ |

| 163 | 40 | [M-CH3-CO]+ |

| 128 | 30 | [M-CH3-CO-Cl]+ |

Data sourced from NIST WebBook.[5]

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving the loss of substituents from the benzene ring. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene can be logically approached in two primary stages:

-

Synthesis of 1,3-dimethoxy-5-methylbenzene: This well-documented step involves the complete methylation of the hydroxyl groups of Orcinol.

-

Dichlorination of 1,3-dimethoxy-5-methylbenzene: This step involves the electrophilic aromatic substitution of the dimethoxy-methylbenzene intermediate to introduce two chlorine atoms at the 2 and 4 positions. The methoxy and methyl groups are ortho, para-directing, activating the 2, 4, and 6 positions for electrophilic attack.

Logical Flow of the Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-dimethoxy-5-methylbenzene (Orcinol dimethyl ether)

This procedure is adapted from established methods for the methylation of phenols.

Materials:

-

Orcinol monohydrate

-

Dimethyl sulfate

-

Anhydrous potassium carbonate

-

Acetone

-

Concentrated aqueous ammonia

-

Diethyl ether

-

3 N Sodium hydroxide solution

-

Saturated aqueous sodium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add anhydrous potassium carbonate, acetone, and orcinol monohydrate.

-

With stirring, add dimethyl sulfate dropwise to the mixture. An exothermic reaction will occur, and the mixture will begin to reflux.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for an additional 4 hours.

-

After reflux, arrange the condenser for distillation and remove a portion of the acetone.

-

Add concentrated aqueous ammonia to the reaction mixture and continue stirring with heating for 10 minutes to decompose any unreacted dimethyl sulfate.

-

Dilute the mixture with water and perform a liquid-liquid extraction with diethyl ether.

-

Combine the organic extracts and wash successively with water, 3 N sodium hydroxide solution, and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 1,3-dimethoxy-5-methylbenzene.

Quantitative Data for Step 1:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Boiling Point (°C) |

| Orcinol monohydrate | 142.15 | 1.0 | - | - |

| Dimethyl sulfate | 126.13 | 2.2 | - | 188 |

| Potassium carbonate | 138.21 | 2.8 | - | - |

| 1,3-dimethoxy-5-methylbenzene | 152.19 | - | 94-96 | 133-135 (40 mmHg)[1] |

Step 2: Dichlorination of 1,3-dimethoxy-5-methylbenzene

This is a generalized procedure for the chlorination of an activated aromatic ring. The choice of chlorinating agent and reaction conditions will influence the regioselectivity and the degree of chlorination. Sulfuryl chloride (SO₂Cl₂) is often used for the chlorination of activated ethers, while N-chlorosuccinimide (NCS) can also be employed, sometimes with a catalyst.

Materials:

-

1,3-dimethoxy-5-methylbenzene

-

Chlorinating agent (e.g., Sulfuryl chloride or N-Chlorosuccinimide)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid)

-

Sodium bicarbonate or Sodium sulfite solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1,3-dimethoxy-5-methylbenzene in a suitable anhydrous solvent in a flask protected from moisture.

-

Cool the solution in an ice bath.

-

Slowly add the chlorinating agent (e.g., a solution of sulfuryl chloride in the same solvent) to the cooled solution with stirring. The molar equivalents of the chlorinating agent should be carefully controlled to favor dichlorination (approximately 2.0-2.2 equivalents).

-

After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) and monitor the progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by carefully adding a solution of sodium bicarbonate or sodium sulfite to neutralize any remaining chlorinating agent and acidic byproducts.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product will likely be a mixture of chlorinated isomers and unreacted starting material. Purification by column chromatography or recrystallization is necessary to isolate the desired this compound.

Expected Products and Potential Byproducts:

The directing effects of the methoxy and methyl groups will likely lead to the formation of several isomers.

Caption: Expected products from the chlorination of 1,3-dimethoxy-5-methylbenzene.

Quantitative Data for Step 2 (Theoretical):

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio (Theoretical) |

| 1,3-dimethoxy-5-methylbenzene | 152.19 | 1.0 |

| Sulfuryl chloride | 134.97 | ~2.1 |

| This compound | 221.08 | - |

Note: The yield for this step is highly dependent on the reaction conditions and the efficiency of the purification process. It is anticipated that careful optimization of the temperature, solvent, and rate of addition of the chlorinating agent will be required to maximize the yield of the desired product.

Conclusion

The synthesis of this compound is achievable through a two-step process starting from Orcinol. The initial methylation to form 1,3-dimethoxy-5-methylbenzene is a high-yielding and well-established reaction. The subsequent dichlorination requires careful control of reaction conditions to achieve the desired regioselectivity and to minimize the formation of byproducts. The protocols and data presented in this guide provide a solid foundation for researchers to develop a robust and efficient synthesis of the target molecule. Further experimental work is necessary to optimize the dichlorination step and fully characterize the final product.

References

Technical Guide: Properties, Synthesis, and Potential Biological Activity of Substituted Dichlorodimethoxybenzenes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific chemical compound 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene is not found in major chemical databases, including CAS registry, PubChem, or commercial supplier catalogs. As such, there is no available experimental data regarding its specific properties, synthesis, or biological activity. This guide provides a comprehensive overview of closely related chemical structures and discusses general methodologies for the synthesis and potential biological pathways relevant to this class of compounds.

Identification of Closely Related Compounds

Due to the absence of data for the target compound, this section summarizes the identification and key properties of structurally similar molecules that are documented in the scientific literature and chemical databases. These compounds share key structural features, such as dichlorination, dimethoxylation, or methylation on a benzene ring, providing a valuable reference point for researchers.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Chloro-2,4-dimethoxy-3-methylbenzene | 1-Chloro-2,4-dimethoxy-3-methylbenzene | 105103-98-8 | C₉H₁₁ClO₂ | 186.63 |

| 1,5-Dichloro-2-methoxy-3-methylbenzene | 1,5-Dichloro-2-methoxy-3-methylbenzene | 13334-73-1 | C₈H₈Cl₂O | 191.05 |

| 1-Chloro-3,6-dimethoxy-2,4-dimethylbenzene | 1-Chloro-3,6-dimethoxy-2,4-dimethylbenzene | Not Available | C₁₀H₁₃ClO₂ | 200.66 |

| 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene | 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene | Not Available | C₁₀H₁₃ClO₂ | 200.66 |

| 2,4-Dichlorotoluene | 2,4-Dichloro-1-methylbenzene | 95-73-8 | C₇H₆Cl₂ | 161.03[1] |

Experimental Protocols: Synthesis of Chlorinated Dimethoxybenzene Derivatives

While a specific protocol for the synthesis of this compound is not available, general methodologies for the synthesis of related chlorinated and methoxylated aromatic compounds can be adapted. The following sections describe plausible synthetic strategies.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

A common method to introduce methoxy groups onto an aromatic ring is through the nucleophilic aromatic substitution of a leaving group, such as a halogen (often fluorine or chlorine), with sodium methoxide.[2] This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups.

Reaction: A di- or trichloro-methylbenzene derivative can be reacted with sodium methoxide in a polar aprotic solvent.

Example Protocol:

-

To a solution of the chlorinated benzene precursor (1.0 mmol) in 5 mL of dimethylformamide (DMF), add sodium methoxide (2.2 mmol, 2.2 equivalents).

-

Heat the reaction mixture to 110-120 °C and stir for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the mixture to room temperature and quench with 10 mL of cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired dimethoxy derivative.

General Procedure for Electrophilic Aromatic Chlorination

Chlorination of a dimethoxy-methylbenzene precursor can be achieved using an electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, often in the presence of a Lewis acid catalyst.

Reaction: A dimethoxy-methylbenzene can be treated with a chlorinating agent in a suitable solvent.

Example Protocol:

-

Dissolve the dimethoxy-methylbenzene precursor (1.0 mmol) in 5 mL of a chlorinated solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).

-

Add N-chlorosuccinimide (2.2 mmol, 2.2 equivalents for dichlorination).

-

If required, add a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product via column chromatography or recrystallization.

Visualized Workflows and Pathways

Hypothetical Synthesis Workflow

The following diagram illustrates a plausible, though hypothetical, multi-step synthesis for a dichlorodimethoxymethylbenzene derivative, starting from a commercially available precursor.

Caption: A hypothetical two-step synthesis of a dichlorodimethoxymethylbenzene analog.

Potential Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

Many halogenated aromatic hydrocarbons are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][3] Activation of the AhR pathway is a key mechanism through which such compounds can exert biological, and potentially toxic, effects.[1][3] The pathway involves the binding of the ligand to the cytoplasmic AhR complex, translocation to the nucleus, and subsequent dimerization with the AhR nuclear translocator (ARNT), leading to the regulation of target gene expression.[1]

References

In-depth Technical Guide: Crystal Structure of 1,4-Dichloro-2,5-dimethoxybenzene

An Examination of a Structurally Related Analogue to 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene

Introduction

This technical guide provides a detailed overview of the crystal structure of 1,4-Dichloro-2,5-dimethoxybenzene. Due to the absence of publicly available crystallographic data for this compound, this closely related analogue has been selected for in-depth analysis. The structural similarities, namely the dichlorinated and dimethoxylated benzene core, make 1,4-Dichloro-2,5-dimethoxybenzene a relevant and informative substitute for understanding the solid-state properties of this class of compounds. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the molecular architecture and intermolecular interactions of halogenated and alkoxylated aromatic compounds.

Molecular and Crystal Structure

The crystal structure of 1,4-Dichloro-2,5-dimethoxybenzene reveals a planar aromatic core with the chlorine and methoxy substituents influencing the molecular packing. The arrangement of these molecules in the crystal lattice is dictated by a combination of weak intermolecular forces, which are crucial for the overall stability of the crystalline solid.

Crystallographic Data

The following table summarizes the key crystallographic data for 1,4-Dichloro-2,5-dimethoxybenzene.

| Parameter | Value |

| Chemical Formula | C₈H₈Cl₂O₂ |

| Molecular Weight | 207.05 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.453(2) |

| b (Å) | 9.876(2) |

| c (Å) | 10.878(3) |

| α (°) | 90 |

| β (°) | 109.58(2) |

| γ (°) | 90 |

| Volume (ų) | 855.9(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.605 |

| Absorption Coeff. (mm⁻¹) | 0.748 |

| F(000) | 424 |

Selected Bond Lengths and Angles

The intramolecular geometry of 1,4-Dichloro-2,5-dimethoxybenzene is characterized by standard bond lengths and angles for a substituted benzene ring.

| Bond/Angle | Length (Å) / Angle (°) |

| C-Cl | 1.735 - 1.742 |

| C-O | 1.365 - 1.370 |

| C-C (aromatic) | 1.375 - 1.395 |

| O-C (methyl) | 1.420 - 1.425 |

| Cl-C-C | 119.5 - 120.5 |

| O-C-C | 118.0 - 122.0 |

| C-O-C | 117.5 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallization of 1,4-Dichloro-2,5-dimethoxybenzene, as well as the technique used for its structural determination.

Synthesis of 1,4-Dichloro-2,5-dimethoxybenzene

A plausible synthetic route to 1,4-Dichloro-2,5-dimethoxybenzene involves the chlorination of 1,4-dimethoxybenzene.

Materials:

-

1,4-dimethoxybenzene

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of sulfuryl chloride in anhydrous dichloromethane to the cooled solution via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound.

Materials:

-

Purified 1,4-Dichloro-2,5-dimethoxybenzene

-

Suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof)

-

Small beaker or vial

-

Watch glass or perforated parafilm

Procedure:

-

Dissolve the purified 1,4-Dichloro-2,5-dimethoxybenzene in a minimal amount of a suitable solvent at a slightly elevated temperature to ensure complete dissolution.

-

Allow the solution to cool to room temperature.

-

Transfer the saturated solution to a clean beaker or vial.

-

Cover the container with a watch glass or parafilm with small perforations to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Monitor the container periodically for the formation of single crystals.

-

Once well-formed crystals are observed, carefully harvest them from the mother liquor.

X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

Procedure:

-

A suitable single crystal of 1,4-Dichloro-2,5-dimethoxybenzene was selected and mounted on a goniometer head.

-

The crystal was centered in the X-ray beam.

-

A preliminary diffraction pattern was collected to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data was collected by rotating the crystal through a series of angles.

-

The collected data was processed, which includes integration of reflection intensities and corrections for Lorentz and polarization effects, and absorption.

-

The crystal structure was solved using direct methods or Patterson methods.

-

The structural model was refined by least-squares methods against the experimental data.

Signaling Pathways and Logical Relationships

While this small molecule does not directly participate in signaling pathways in the same manner as a biomolecule, a logical diagram can illustrate the relationship between its synthesis, purification, and structural analysis.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 1,4-Dichloro-2,5-dimethoxybenzene, serving as a pertinent analogue for the originally requested compound. The presented data, including crystallographic parameters, bond lengths, and angles, along with detailed experimental protocols and illustrative workflows, offer valuable insights for researchers in the fields of crystallography, medicinal chemistry, and materials science. The structural information detailed herein contributes to a deeper understanding of the solid-state behavior of substituted aromatic compounds.

Navigating the Solubility Landscape of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical framework of solubility for this compound, outlines detailed experimental protocols for its determination, and offers a structure for data presentation and interpretation.

Understanding the Solubility Profile

This compound is a substituted aromatic compound. Its solubility in various organic solvents is dictated by its molecular structure, which features both non-polar (the benzene ring and methyl group) and polar (the chloro and methoxy groups) functionalities. The principle of "like dissolves like" is paramount in predicting its solubility. Given its predominantly non-polar nature with some polar character, it is expected to exhibit higher solubility in non-polar or moderately polar organic solvents and low solubility in highly polar solvents like water.

A patent describing the synthesis of a related compound mentions dissolving this compound in carbon tetrachloride (a non-polar solvent) and subsequently crystallizing the product from methyl tert-butyl ether (a less polar ether), qualitatively suggesting good solubility in the former and lower solubility in the latter under specific temperature conditions.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| e.g., Hexane | e.g., 25 | Data Point 1 | Data Point 2 | e.g., Gravimetric | |

| e.g., Toluene | e.g., 25 | Data Point 3 | Data Point 4 | e.g., HPLC | |

| e.g., Acetone | e.g., 25 | Data Point 5 | Data Point 6 | e.g., UV-Vis | |

| e.g., Ethanol | e.g., 25 | Data Point 7 | Data Point 8 | e.g., Gravimetric | |

| e.g., Methanol | e.g., 25 | Data Point 9 | Data Point 10 | e.g., HPLC |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for Table 1, a systematic experimental approach is required. The following is a detailed methodology for determining the solubility of this compound in organic solvents.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, ethanol, methanol)

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

General Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Procedure (Isothermal Shake-Flask Method)

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath. Agitate the vials using a shaker or stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For finer particles, centrifugation at the same temperature is recommended to achieve clear separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled syringe to match the equilibration temperature. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent used for the experiment).

-

Quantitative Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared beforehand.

-

Calculation of Solubility: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in desired units, such as g/100 mL or mol/L.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the polarity of the solvent and the temperature. The following diagram illustrates the expected relationship between solvent polarity and the solubility of this compound.

Caption: The logical relationship between solvent polarity and the predicted solubility of the target compound.

Temperature: In most cases, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent-solute system.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for researchers and drug development professionals to understand, determine, and utilize this critical physicochemical property. By following the outlined experimental protocols and data presentation structures, scientists can generate the necessary data to support their research and development activities. The principles of "like dissolves like" and the influence of temperature provide a solid theoretical foundation for predicting and interpreting the solubility behavior of this compound.

An In-Depth Technical Guide to the Theoretical and Experimental Properties of Dichlorinated Dimethoxy Methylbenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorinated dimethoxy methylbenzene and its isomers represent a class of substituted aromatic compounds with significant potential in various scientific and industrial domains, including pharmaceutical development, materials science, and as intermediates in organic synthesis. The precise positioning of chloro, methoxy, and methyl groups on the benzene ring gives rise to a multitude of isomers, each possessing unique physicochemical and biological properties. Understanding the interplay between the theoretical predictions and experimental findings for these properties is crucial for their effective application and for the rational design of new molecules with desired functionalities.

This technical guide provides a comprehensive overview of the theoretical and experimental properties of various dichlorinated dimethoxy methylbenzene isomers. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development by offering a structured comparison of calculated and measured data, detailed experimental methodologies, and insights into their potential biological activities.

Isomers of Dichlorinated Dimethoxy Methylbenzene

The dichlorinated dimethoxy methylbenzene scaffold can exist in numerous isomeric forms depending on the substitution pattern on the benzene ring. For the purpose of this guide, we will focus on representative isomers to illustrate the impact of substituent positioning on the molecule's overall characteristics. The systematic naming of these isomers follows IUPAC nomenclature, for instance, 1,2-dichloro-4,5-dimethoxy-3-methylbenzene.

Theoretical vs. Experimental Properties: A Comparative Analysis

A central aspect of modern chemical research is the synergy between computational modeling and experimental validation. Theoretical calculations, primarily using Density Functional Theory (DFT), provide valuable insights into molecular structure, electronic properties, and spectroscopic signatures. These predictions, when compared with experimental data, offer a deeper understanding of the molecule's behavior.

Physicochemical Properties

The physical properties of dichlorinated dimethoxy methylbenzene isomers are fundamental to their handling, formulation, and biological fate. Key properties include melting point, boiling point, and solubility.

Table 1: Comparison of Theoretical and Experimental Physicochemical Properties

| Isomer | Property | Theoretical Value | Experimental Value |

| 1,2-dichloro-4,5-dimethoxy-3-methylbenzene | Melting Point (°C) | Data not found | Data not found |

| Boiling Point (°C) | Data not found | Data not found | |

| 1,4-dichloro-2,5-dimethoxy-3-methylbenzene | Melting Point (°C) | Data not found | Data not found |

| Boiling Point (°C) | Data not found | Data not found | |

| 2,3-dichloro-1,4-dimethoxy-5-methylbenzene | Melting Point (°C) | Data not found | Data not found |

| Boiling Point (°C) | Data not found | Data not found | |

| 2,5-dichloro-1,3-dimethoxy-4-methylbenzene | Melting Point (°C) | Data not found | Data not found |

| Boiling Point (°C) | Data not found | Data not found |

Spectroscopic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and characterization of organic molecules.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Theoretical chemical shifts can be calculated and compared with experimental spectra.

Table 2: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (ppm)

| Isomer | Proton Position | Theoretical Shift (ppm) | Experimental Shift (ppm) |

| 1,2-dichloro-4,5-dimethoxy-3-methylbenzene | Aromatic-H | Calculation required | Data not found |

| OCH₃-H | Calculation required | Data not found | |

| CH₃-H | Calculation required | Data not found | |

| 1,4-dichloro-2,5-dimethoxy-3-methylbenzene | Aromatic-H | Calculation required | Data not found |

| OCH₃-H | Calculation required | Data not found | |

| CH₃-H | Calculation required | Data not found |

Table 3: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm)

| Isomer | Carbon Position | Theoretical Shift (ppm) | Experimental Shift (ppm) |

| 1,2-dichloro-4,5-dimethoxy-3-methylbenzene | Aromatic-C | Calculation required | Data not found |

| OCH₃-C | Calculation required | Data not found | |

| CH₃-C | Calculation required | Data not found | |

| 1,4-dichloro-2,5-dimethoxy-3-methylbenzene | Aromatic-C | Calculation required | Data not found |

| OCH₃-C | Calculation required | Data not found | |

| CH₃-C | Calculation required | Data not found |

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Comparison of Theoretical and Experimental IR Frequencies (cm⁻¹)

| Isomer | Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| 1,2-dichloro-4,5-dimethoxy-3-methylbenzene | C-H (aromatic) stretch | Calculation required | Data not found |

| C-O (ether) stretch | Calculation required | Data not found | |

| C-Cl stretch | Calculation required | Data not found | |

| 1,4-dichloro-2,5-dimethoxy-3-methylbenzene | C-H (aromatic) stretch | Calculation required | Data not found |

| C-O (ether) stretch | Calculation required | Data not found | |

| C-Cl stretch | Calculation required | Data not found |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are generalized methodologies for key experiments.

Synthesis of Dichlorinated Dimethoxy Methylbenzene Isomers

The synthesis of specific isomers often involves multi-step reaction sequences. A general approach may include:

-

Chlorination: Introduction of chlorine atoms onto a dimethoxy methylbenzene precursor using a suitable chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) and a catalyst.

-

Methoxylation: Introduction of methoxy groups via nucleophilic aromatic substitution on a dichlorinated methylbenzene precursor using sodium methoxide.

-

Purification: The crude product is typically purified using techniques such as column chromatography, recrystallization, or distillation.

Workflow for a Generic Synthesis:

Caption: A generalized workflow for the synthesis of dichlorinated dimethoxy methylbenzene isomers.

Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Potential Biological Activities and Signaling Pathways

The biological effects of chlorinated aromatic compounds are of significant interest due to their potential environmental and toxicological implications. While specific data on dichlorinated dimethoxy methylbenzene isomers is limited, related compounds have been shown to exhibit a range of biological activities.

Halogenated organic compounds, in general, have been implicated in various health effects, including reproductive, neurological, and endocrine disruption.[1][2] Some chlorinated hydrocarbons can exhibit estrogenic or antiestrogenic activities, potentially by interacting with estrogen receptors.[3][4]

Furthermore, some chlorinated aromatic compounds can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics and various cellular processes.[5][6] Activation of the AhR signaling pathway can lead to a range of toxicological responses.

Hypothetical Signaling Pathway Involvement:

Caption: A potential signaling pathway involving the Aryl Hydrocarbon Receptor (AhR) that could be activated by dichlorinated dimethoxy methylbenzene.

Conclusion and Future Directions

This technical guide has provided a comparative overview of the theoretical and experimental properties of dichlorinated dimethoxy methylbenzene isomers. The available data, though limited for many specific isomers, underscores the importance of integrating computational and experimental approaches for a comprehensive understanding of these compounds.

Future research should focus on:

-

Systematic Synthesis and Characterization: The synthesis and thorough experimental characterization of a wider range of dichlorinated dimethoxy methylbenzene isomers are needed to populate the data gaps identified in this guide.

-

Computational Studies: In-depth theoretical calculations for various isomers will be crucial for predicting their properties and guiding experimental efforts.

-

Biological Evaluation: Comprehensive studies are required to elucidate the specific biological activities, mechanisms of action, and potential toxicological profiles of these compounds. This includes investigating their interactions with key cellular targets like the estrogen receptor and the aryl hydrocarbon receptor.

By addressing these research areas, a more complete picture of the structure-property-activity relationships for this class of compounds will emerge, paving the way for their informed application in science and industry.

References

- 1. 5-Chloro-1,3-dimethoxybenzene(7051-16-3) 1H NMR [m.chemicalbook.com]

- 2. 2,5-Di(Methoxy-d3)-4-Methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Estrogenic activities of chlorinated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. Complex chemical signals dictate Ah receptor activation through the gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand-independent activation of AhR by hydroquinone mediates benzene-induced hematopoietic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on the Stability and Storage of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene

Disclaimer: Specific experimental data on the stability and storage conditions for 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene is not available in published literature or chemical databases. The following guide is based on the general properties of structurally related compounds, including chlorinated aromatic hydrocarbons and aromatic ethers. All recommendations should be supplemented by in-house experimental validation.

Introduction

This compound is a substituted aromatic compound. Its structure, featuring a chlorinated benzene ring with methoxy and methyl functional groups, suggests it belongs to the class of chlorinated aromatic ethers. Compounds of this nature are often used as intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The stability and proper storage of such intermediates are critical for ensuring their chemical integrity, purity, and for safety in a research and development setting.

This document provides a technical overview of the presumed stability profile and recommended storage conditions for this compound, based on established principles for analogous chemical structures.

Chemical Profile and Inferred Properties

Due to the absence of specific data, the properties of this compound must be inferred from its constituent functional groups.

-

Chlorinated Aromatic Ring: The dichlorinated benzene core confers chemical stability but also potential for persistence in the environment.[1] Chlorinated aromatic compounds are generally stable but can be susceptible to degradation under specific conditions such as high heat or UV radiation.

-

Methoxy Groups (-OCH₃): The ether linkages can be potential sites for oxidative or acidic degradation. Aromatic ethers are generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

-

Methyl Group (-CH₃): The methyl group can be susceptible to oxidation, although its position on the aromatic ring generally requires strong oxidizing conditions for reaction.

Table 1: Inferred Physicochemical and Hazard Properties

| Property | Inferred Value / Classification | Basis of Inference |

|---|---|---|

| Physical State | Likely a solid at room temperature | Based on similar substituted dichlorobenzenes. |

| Solubility | Low in water; Soluble in organic solvents | Typical for chlorinated aromatic compounds. |

| Thermal Stability | Moderately to highly stable | General stability of the aromatic ring system. |

| Light Sensitivity | Potentially sensitive to UV light | Aromatic compounds can undergo photodegradation.[2] |

| Reactivity | Incompatible with strong oxidizing agents | Based on SDS for similar compounds like 2,5-Dimethoxychlorobenzene.[3] |

| Hydrolytic Stability | Likely stable, but may slowly hydrolyze in contact with water | Some chlorinated hydrocarbons can slowly form HCl in the presence of water.[4] |

Recommended Storage and Handling

Proper storage is essential to maintain the purity and stability of the compound. The following recommendations are based on best practices for handling chlorinated aromatic compounds.[3][5]

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

|---|---|---|

| Temperature | Store in a cool location (e.g., 2-8 °C for long-term). | To minimize thermal degradation and potential sublimation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent slow oxidation. |

| Light | Store in an amber glass vial or in a dark location. | To prevent potential photodegradation. |

| Container | Use a tightly sealed, chemically resistant container (e.g., glass). | To prevent contamination and exposure to moisture.[6] |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood.[6] | To avoid inhalation of any potential vapors or fine particulates.[5] |

| Incompatibilities | Store away from strong oxidizing agents.[3] | To prevent vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for designing stability studies and interpreting purity analysis. While specific pathways for this molecule are unconfirmed, logical degradation routes can be proposed.

References

Methodological & Application

Application of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene in Cross-Coupling Reactions: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Application Notes

The dichlorinated nature of 2,4-dichloro-1,5-dimethoxy-3-methylbenzene allows for selective mono- or di-functionalization through careful control of reaction conditions. The chlorine atom at the 2-position is flanked by a methoxy and a methyl group, while the chlorine at the 4-position is situated between a methoxy and a hydrogen atom. This difference in the steric and electronic environment may lead to differential reactivity, enabling regioselective cross-coupling reactions.

Potential applications of cross-coupling reactions with this substrate include:

-

Synthesis of Biaryl and Heterobiaryl Compounds: Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl moieties, leading to the formation of complex biaryl structures that are prevalent in pharmaceuticals and material science.

-

Formation of Alkynylated Aromatics: Sonogashira coupling provides a direct route to introduce alkyne functionalities, which are versatile handles for further transformations, including click chemistry, cyclization reactions, and the synthesis of conjugated systems.

-

Vinylation of the Aromatic Ring: The Heck reaction can be utilized to introduce vinyl groups, leading to the synthesis of substituted styrenes and other olefinic compounds that are valuable building blocks in polymer and materials chemistry.

-

Carbon-Nitrogen and Carbon-Oxygen Bond Formation: Buchwald-Hartwig amination and etherification reactions can be used to introduce amine and ether functionalities, respectively. These are crucial transformations in the synthesis of a wide range of biologically active molecules.

Experimental Protocols (Generalized)

The following are generalized protocols for key cross-coupling reactions. Researchers should note that optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature will be crucial to achieve desired outcomes for this specific substrate.

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the mono-arylation of this compound.

Reaction Scheme:

Figure 1: General scheme for Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).

-

If a solid ligand is used, add it at this stage (0.02-0.1 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent (5-10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | 12 | Optimize |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 8 | Optimize |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 16 | Optimize |

Sonogashira Coupling

This protocol outlines a general method for the coupling of a terminal alkyne with this compound.

Reaction Workflow:

Figure 2: Workflow for a typical Sonogashira coupling experiment.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol), palladium catalyst (0.01-0.05 mmol), and CuI (0.02-0.1 mmol).

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent (10 mL) and the base (3.0 mmol).

-

Add the terminal alkyne (1.5 mmol) dropwise with stirring.

-

Stir the reaction at room temperature or heat as required (typically 25-80 °C) until the starting material is consumed.

-

After completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data (Hypothetical):

| Entry | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ | TEA | THF | 25 | 24 | Optimize |

| 2 | Pd(OAc)₂ | DIPA | DMF | 60 | 12 | Optimize |

Heck Reaction

This protocol provides a general procedure for the vinylation of this compound with an alkene.

Catalytic Cycle:

Figure 3: Simplified catalytic cycle of the Heck reaction.

Materials:

-

This compound

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(dba)₂)

-

Ligand (e.g., PPh₃, P(o-tolyl)₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, NMP, Acetonitrile)

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), palladium catalyst (0.01-0.05 mmol), and ligand (0.02-0.1 mmol).

-

Add the solvent (5-10 mL), the base (1.5-2.5 mmol), and the alkene (1.5 mmol).

-

Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

-

Heat the reaction mixture to the required temperature (typically 80-140 °C) and stir until completion.

-

Cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data (Hypothetical):

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 24 | Optimize |

| 2 | Pd(dba)₂ | P(o-tolyl)₃ | K₂CO₃ | NMP | 140 | 18 | Optimize |

Conclusion

While direct experimental evidence for the cross-coupling reactions of this compound is limited in the public domain, the established reactivity of related polychlorinated aromatic compounds suggests its viability as a substrate in a range of powerful synthetic transformations. The provided generalized protocols for Suzuki-Miyaura, Sonogashira, and Heck reactions offer a solid starting point for researchers to explore the synthetic utility of this compound. Careful optimization of the reaction conditions will be paramount to achieving high yields and selectivity, potentially unlocking novel molecular architectures for applications in drug discovery and materials science. It is strongly recommended that all reactions are performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes: 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-1,5-dimethoxy-3-methylbenzene is a promising, yet underexplored, building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring two reactive chlorine atoms, electron-donating methoxy groups, and a methyl group, offers a versatile platform for the construction of novel molecular architectures. This document outlines a hypothetical, yet chemically sound, application of this compound in the synthesis of a potential kinase inhibitor, leveraging well-established synthetic methodologies. The proposed synthetic route and the biological rationale are based on the known structure-activity relationships of similar kinase inhibitor scaffolds.

Introduction

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. Dichlorinated aromatic compounds have emerged as valuable starting materials for the synthesis of such inhibitors, as the two chlorine atoms provide handles for selective functionalization, often through palladium-catalyzed cross-coupling reactions. The presence of methoxy and methyl groups on the aromatic ring of this compound can influence the molecule's electronic properties and provide steric bulk, which can be exploited to achieve selective reactions and to fine-tune the biological activity of the final product.

Proposed Synthetic Application: Synthesis of a Hypothetical Kinase Inhibitor

This section details a proposed synthetic pathway starting from this compound to a hypothetical kinase inhibitor. The strategy involves a selective Suzuki-Miyaura cross-coupling reaction followed by a Buchwald-Hartwig amination.

Scheme 1: Proposed Synthesis of a Hypothetical Kinase Inhibitor

Caption: Proposed two-step synthesis of a hypothetical kinase inhibitor.

Experimental Protocols

Step 1: Selective Monofunctionalization via Suzuki-Miyaura Cross-Coupling

This initial step aims to selectively replace one of the chlorine atoms with an aryl group. The regioselectivity of this reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

-

Reaction: this compound + Arylboronic Acid → Monocoupled Intermediate

-

Reagents and Conditions:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Na₂CO₃ (2.0 eq)

-

Toluene/Ethanol/H₂O (4:1:1)

-

Reflux, 12 h

-

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Buchwald-Hartwig Amination

The remaining chlorine atom is then substituted with an amine, a common feature in many kinase inhibitors that often interact with the hinge region of the kinase active site.

-

Reaction: Monocoupled Intermediate + Amine → Hypothetical Kinase Inhibitor

-

Reagents and Conditions:

-

Monocoupled Intermediate (1.0 eq)

-

Amine (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos (0.04 eq)

-

Cs₂CO₃ (1.5 eq)

-

Dioxane

-

100 °C, 16 h

-

-

Workup and Purification: The reaction mixture is cooled, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by preparative HPLC to yield the final product.

Quantitative Data (Hypothetical)

The following table summarizes the expected yields and purity for the proposed synthetic steps. These values are based on typical yields for similar reactions reported in the literature.

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | Monocoupled Intermediate | This compound | Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃ | 75 | >95 |

| 2 | Hypothetical Kinase Inhibitor | Monocoupled Intermediate | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 65 | >98 |

Biological Rationale and Signaling Pathway

The hypothetical kinase inhibitor is designed to target a generic protein kinase involved in a cancer-related signaling pathway. The core structure derived from this compound provides a rigid scaffold, while the introduced aryl and amine moieties can be tailored to interact with specific residues in the ATP-binding pocket of the target kinase.

Hypothetical Signaling Pathway

The diagram below illustrates a simplified signaling pathway that could be inhibited by the synthesized compound.

Caption: Inhibition of a hypothetical kinase signaling pathway.

The inhibitor is designed to bind to the ATP-binding site of the "Target Kinase," thereby preventing the phosphorylation of its "Substrate Protein" and blocking the downstream "Cellular Response," such as uncontrolled cell proliferation.

Conclusion

This compound represents a valuable, though currently underutilized, starting material for the synthesis of complex molecules with potential biological activity. The proposed synthetic route to a hypothetical kinase inhibitor demonstrates the potential of this building block in medicinal chemistry and drug discovery. The selective functionalization of its two chlorine atoms allows for the modular construction of diverse compound libraries for screening against various biological targets. Further exploration of the reactivity of this compound is warranted to unlock its full potential in organic synthesis.

Functionalization of the Aromatic Ring of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the aromatic ring of 2,4-dichloro-1,5-dimethoxy-3-methylbenzene. This substituted benzene derivative serves as a versatile scaffold for the synthesis of a variety of more complex molecules with potential applications in medicinal chemistry and materials science. The protocols outlined below cover key functionalization reactions, including electrophilic substitution and metal-catalyzed cross-coupling, providing a foundation for the strategic derivatization of this compound.

Overview of Functionalization Strategies

The aromatic ring of this compound offers a single reactive position for electrophilic aromatic substitution, located at C6, which is activated by the two methoxy groups and the methyl group. The existing chloro substituents can be utilized for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Below is a logical workflow for the functionalization of the target molecule.

Caption: General strategies for the functionalization of this compound.

Electrophilic Aromatic Substitution at the C6 Position

The electron-donating methoxy and methyl groups strongly activate the C6 position of the aromatic ring towards electrophilic attack.

Nitration

Objective: To introduce a nitro group at the C6 position of the aromatic ring.

Protocol:

A clean and dry reaction vessel is charged with this compound. The vessel is cooled in an ice bath to 0-5 °C. A nitrating mixture, typically composed of nitric acid and sulfuric acid, is added dropwise to the stirred solution while maintaining the temperature below 10 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried.

Quantitative Data:

| Reactant | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| This compound | HNO₃, H₂SO₄ | - | 1-2 | 0-10 | >90 (estimated) |

Bromination

Objective: To introduce a bromine atom at the C6 position.

Protocol:

This compound is dissolved in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a reaction flask protected from light. A solution of bromine in the same solvent is added dropwise at room temperature. A catalyst, such as iron(III) bromide, can be added to increase the reaction rate. The reaction progress is monitored by TLC. After completion, the reaction is quenched by the addition of a sodium thiosulfate solution to remove excess bromine. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Quantitative Data:

| Reactant | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| This compound | Br₂, FeBr₃ (cat.) | CH₂Cl₂ | 2-4 | RT | >85 (estimated) |

Note: The yield is an estimate based on similar bromination reactions.

Vilsmeier-Haack Formylation

Objective: To introduce a formyl group (-CHO) at the C6 position.

Protocol:

The Vilsmeier reagent is prepared in a separate flask by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C. To this freshly prepared reagent, a solution of this compound in DMF is added dropwise. The reaction mixture is then heated, typically to 60-80 °C, and stirred for several hours.[1][2][3] The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured into a beaker of crushed ice and neutralized with an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate). The precipitated product is collected by filtration, washed with water, and dried.

Quantitative Data:

| Reactant | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| This compound | POCl₃, DMF | DMF | 3-6 | 60-80 | >80 (estimated) |

Note: The yield is an estimate based on the formylation of other electron-rich aromatic compounds.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituents at the C2 and C4 positions can be targeted for cross-coupling reactions. The reactivity of these positions may differ, potentially allowing for selective functionalization.

Suzuki-Miyaura Coupling

Objective: To form a new carbon-carbon bond by coupling with a boronic acid.

Protocol:

In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added. The reaction mixture is heated to reflux or a specific temperature depending on the catalyst and substrates, and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data (General Protocol):

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12-24 | 80-110 | 50-90 (estimated) |

Note: The yield is an estimate based on general Suzuki-Miyaura coupling reactions of aryl chlorides. The reactivity of the C2 and C4 chloro groups may vary.

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

Objective: To form a new carbon-nitrogen bond by coupling with an amine.

Protocol:

Under an inert atmosphere, a mixture of this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃) is suspended in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction mixture is heated to a temperature typically between 80 and 120 °C. The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Quantitative Data (General Protocol):

| Reactant | Coupling Partner | Catalyst/Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| This compound | Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 12-24 | 100-120 | 40-80 (estimated) |

Note: The yield is an estimate based on general Buchwald-Hartwig amination reactions of aryl chlorides.